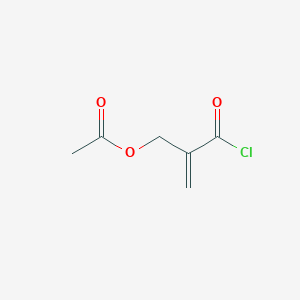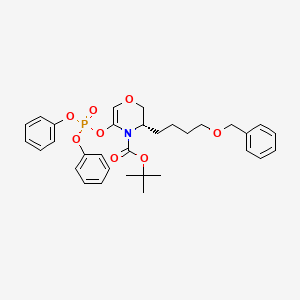
tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxybutyl chain, and a diphenoxyphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate typically involves multiple steps, including the formation of the oxazine ring, the introduction of the benzyloxybutyl chain, and the attachment of the diphenoxyphosphoryl group. Common reagents used in these reactions include tert-butyl alcohol, benzyl bromide, and diphenylphosphoryl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate: This compound is unique due to its specific structural features and functional groups.
Other oxazine derivatives: These compounds share the oxazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Diphenoxyphosphoryl compounds: These compounds contain the diphenoxyphosphoryl group and may have similar reactivity patterns but different overall structures.
Propiedades
Fórmula molecular |
C32H38NO8P |
|---|---|
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
tert-butyl (3S)-5-diphenoxyphosphoryloxy-3-(4-phenylmethoxybutyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
InChI |
InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3/t27-/m0/s1 |
Clave InChI |
FKVXEYIECBNGCE-MHZLTWQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H](COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


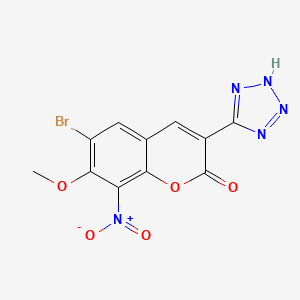
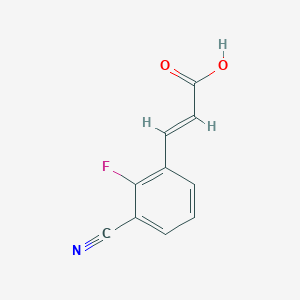
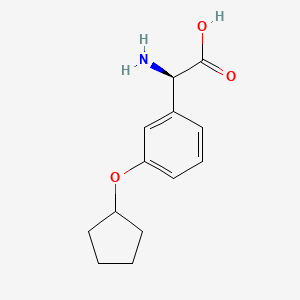
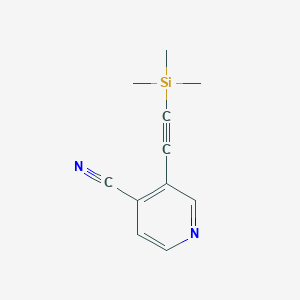

![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)
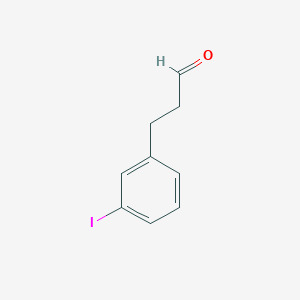
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033079.png)
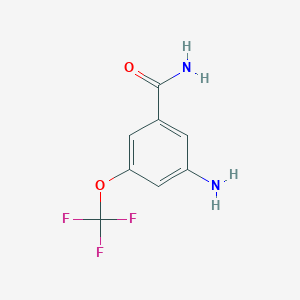
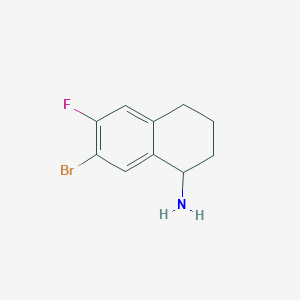
![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
